molecular formula C8H11F3O2 B8583353 4,4-Difluoro-1-(fluoromethyl)cyclohexanecarboxylic acid

4,4-Difluoro-1-(fluoromethyl)cyclohexanecarboxylic acid

Cat. No. B8583353
M. Wt: 196.17 g/mol
InChI Key: ANYIAJNHDWFJNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Difluoro-1-(fluoromethyl)cyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C8H11F3O2 and its molecular weight is 196.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4-Difluoro-1-(fluoromethyl)cyclohexanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Difluoro-1-(fluoromethyl)cyclohexanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4,4-Difluoro-1-(fluoromethyl)cyclohexanecarboxylic acid

Molecular Formula

C8H11F3O2

Molecular Weight

196.17 g/mol

IUPAC Name

4,4-difluoro-1-(fluoromethyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C8H11F3O2/c9-5-7(6(12)13)1-3-8(10,11)4-2-7/h1-5H2,(H,12,13)

InChI Key

ANYIAJNHDWFJNO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1(CF)C(=O)O)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

1 N NaOH (0.994 mL, 0.994 mmol) was added to a solution of ethyl 4,4-difluoro-1-(fluoromethyl)cyclohexanecarboxylate (73.6 mg, 0.331 mmol) in THF (1 mL) and MeOH (1 ml) and the mixture was stirred at rt for 3-4 h. The reaction mixture was acidified and extracted with EtOAc, washed with brine and dried (MgSO4). Evaporation of the solvent afforded Cap-7 as a beige solid. 1H NMR (400 MHz, CHLOROFORM-d) δ 4.38 (d, J=47.1 Hz, 2H), 2.30-2.16 (m, 2H), 2.11-1.98 (m, 2H), 1.96-1.76 (m, 2H), 1.65-1.51 (m, 2H).
Name
Quantity
0.994 mL
Type
reactant
Reaction Step One
Quantity
73.6 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

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